molecular formula C11H9ClN2OS B1493713 2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one CAS No. 1251200-68-6

2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No.: B1493713
CAS No.: 1251200-68-6
M. Wt: 252.72 g/mol
InChI Key: WERRMRZADWOONZ-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with a chloro group and a cyclopenta[d]pyrimidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the cyclization of a suitable precursor containing the thiophene and pyrimidinone moieties under specific reaction conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a suitable electrophile.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is used to study enzyme inhibition and receptor binding. Its derivatives can act as probes to investigate biological pathways and interactions.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in the chemical industry.

Mechanism of Action

The mechanism by which 2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

  • 2-(5-Chlorothiophen-2-yl)acetic acid

  • (5-Chlorothiophen-2-yl)methanamine

  • 2-chloro-5-[(5-chlorothiophen-2-yl)disulfanyl]thiophene

Uniqueness: 2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one stands out due to its unique cyclopenta[d]pyrimidinone core, which is not commonly found in other thiophene derivatives. This structural feature contributes to its distinct chemical reactivity and biological activity.

Properties

CAS No.

1251200-68-6

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C11H9ClN2OS/c12-9-5-4-8(16-9)10-13-7-3-1-2-6(7)11(15)14-10/h4-5H,1-3H2,(H,13,14,15)

InChI Key

WERRMRZADWOONZ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CC=C(S3)Cl

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CC=C(S3)Cl

Origin of Product

United States

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